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molecular formula C11H6BrF2N B8715463 2-(5-Bromo-2-fluorophenyl)-3-fluoropyridine

2-(5-Bromo-2-fluorophenyl)-3-fluoropyridine

Cat. No. B8715463
M. Wt: 270.07 g/mol
InChI Key: NQIBQILAMKZKFE-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

4-Fluoro-3-(3-fluoropyridin-2-yl)phenylamine was subjected to reaction with sodium nitrite, in hydrobromic acid in the presence of copper(I) bromide, according to the method of Example 23. 2-(5-Bromo-2-fluorophenyl)-3-fluoropyridine was obtained by chromatography (silica gel, CH2Cl2) as a pink solid: MS (ES+) m/z 270, 272 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-Fluoro-3-(3-fluoropyridin-2-yl)phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](N)=[CH:4][C:3]=1[C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][N:10]=1.N([O-])=O.[Na+].C(Cl)Cl.[BrH:23]>[Cu]Br>[Br:23][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([C:9]2[C:14]([F:15])=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
4-Fluoro-3-(3-fluoropyridin-2-yl)phenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)N)C1=NC=CC=C1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1=NC=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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